molecular formula C6H4N2O2S B1404942 Methyl 2-cyanothiazole-5-carboxylate CAS No. 1211541-45-5

Methyl 2-cyanothiazole-5-carboxylate

Cat. No.: B1404942
CAS No.: 1211541-45-5
M. Wt: 168.18 g/mol
InChI Key: FCQVJJSVVGSALF-UHFFFAOYSA-N
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Description

Methyl 2-cyanothiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H4N2O2S and its molecular weight is 168.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 2-cyanothiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall metabolic flux within cells .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its stability can vary depending on the experimental conditions, and its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within cells. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

methyl 2-cyano-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVJJSVVGSALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288815
Record name Methyl 2-cyano-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-45-5
Record name Methyl 2-cyano-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.